

Technical Guide: Spectroscopic Data for Ibuprofen Impurity F Standard

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Compound of Interest

Compound Name: *Ibuprofen Impurity F (Standard)*

Cat. No.: *B129742*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Ibuprofen Impurity F standard, chemically identified as 3-[4-(2-Methylpropyl)phenyl]propanoic acid. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Ibuprofen and its related substances.

Chemical Identity

- Systematic Name: 3-[4-(2-Methylpropyl)phenyl]propanoic acid
- Synonyms: Ibuprofen EP Impurity F, 3-(4-Isobutylphenyl)propanoic Acid
- CAS Number: 65322-85-2
- Molecular Formula: $C_{13}H_{18}O_2$
- Molecular Weight: 206.28 g/mol

Spectroscopic Data

While specific spectra are often proprietary and provided with the purchase of a certified reference standard, this section compiles representative data based on typical analytical results for this compound. This data is essential for the identification and quantification of

Ibuprofen Impurity F. Commercial suppliers of this standard, such as SynZeal and Simson Pharma Limited, provide a comprehensive Certificate of Analysis (CoA) with detailed characterization data upon purchase[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for Ibuprofen Impurity F.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
7.10	Doublet	2H	Aromatic CH
7.00	Doublet	2H	Aromatic CH
2.90	Triplet	2H	-CH ₂ -Ar
2.65	Triplet	2H	-CH ₂ -COOH
2.45	Doublet	2H	-CH ₂ -CH(CH ₃) ₂
1.85	Multiplet	1H	-CH(CH ₃) ₂
0.90	Doublet	6H	-CH(CH ₃) ₂

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~179	-COOH
~140	Aromatic C (quaternary)
~138	Aromatic C (quaternary)
~129	Aromatic CH
~128	Aromatic CH
~45	-CH ₂ -Ar
~34	-CH ₂ -COOH
~30	-CH ₂ -CH(CH ₃) ₂
~22	-CH(CH ₃) ₂
~30	-CH(CH ₃) ₂

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
LC-MS	ESI+	207.1328	[M+H] ⁺
LC-MS	ESI-	205.1180	[M-H] ⁻

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (alkane)
2868	Strong	C-H stretch (alkane)
1705	Strong	C=O stretch (carboxylic acid)
1612	Medium	C=C stretch (aromatic)
1512	Medium	C=C stretch (aromatic)
1415	Medium	C-H bend (alkane)
1230	Strong	C-O stretch (carboxylic acid)
935	Broad	O-H bend (carboxylic acid dimer)

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of Ibuprofen Impurity F.

Gas Chromatography (GC) Method (as per European Pharmacopoeia)

This method is stipulated for the determination of Impurity F in Ibuprofen.

- Column: Fused-silica column, 25 m x 0.53 mm, with a 2 µm film of macrogol 20 000.
- Carrier Gas: Helium.
- Flow Rate: 5.0 mL/min.
- Injector Temperature: 200°C.
- Detector Temperature (FID): 250°C.
- Oven Temperature: 150°C (isothermal).

- Injection Volume: 1 μ L.
- Sample Preparation (Derivatization):
 - Dissolve 50.0 mg of the Ibuprofen sample in 1.0 mL of ethyl acetate.
 - Add 1.0 mL of N,N-dimethylformamide dimethyl acetal and 1.0 mL of pyridine in 10 mL of ethyl acetate.
 - Seal the vial and heat at 100°C for 20 minutes.
 - After cooling, evaporate the solvent under a stream of nitrogen.
 - Dissolve the residue in 5.0 mL of ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Method (Novel Approach)

A novel reversed-phase HPLC method has been developed for the analysis of Ibuprofen Impurity F.

- Column: Zirconia-based stationary phase (e.g., Zr-CARB), 150 mm x 4.6 mm, 5 μ m.
- Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 80°C.
- Detection: Fluorescence detector with excitation at 220 nm and emission at 285 nm.
- Injection Volume: 20 μ L.

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the general workflow for the analysis of Ibuprofen Impurity F using the gas chromatography method outlined in the European Pharmacopoeia.

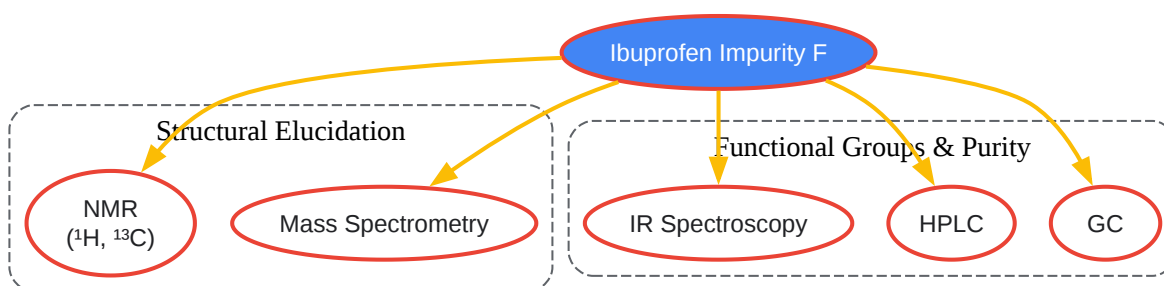


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GC Analysis Workflow for Ibuprofen Impurity F.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques used to characterize the Ibuprofen Impurity F standard.



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Characterization Techniques for Ibuprofen Impurity F.

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